molecular formula C16H13ClO2 B8017542 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-2-propen-1-one

1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-2-propen-1-one

Cat. No.: B8017542
M. Wt: 272.72 g/mol
InChI Key: KGKFNDADSPFRCJ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-2-propen-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic substituents: a 4-chlorophenyl group (ring A) and a 4-methoxyphenyl group (ring B). Chalcones are widely studied for their diverse biological activities, including anticancer, antibacterial, and enzyme inhibitory properties . This compound is synthesized via Claisen-Schmidt condensation, often optimized using ultrasound-assisted methods to enhance reaction efficiency and yield . Its structure has been validated through spectroscopic techniques (e.g., $^1$H-NMR, $^{13}$C-NMR) and computational methods like Density Functional Theory (DFT), which provide insights into electronic properties and molecular stability .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO2/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKFNDADSPFRCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901212530
Record name 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901212530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6552-63-2
Record name 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6552-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901212530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Catalysts

A typical protocol involves dissolving equimolar quantities of 4-chlorobenzaldehyde (1.40 g, 10 mmol) and 4-methoxyacetophenone (1.50 g, 10 mmol) in 30 mL of ethanol. Sodium hydroxide (20% w/v, 5 mL) is added dropwise under vigorous stirring at room temperature. The reaction mixture is refluxed at 78°C for 6–8 hours, with progress monitored by thin-layer chromatography (TLC).

Catalyst Screening Data

CatalystSolventTemperature (°C)Time (h)Yield (%)
NaOHEthanol78882
KOHMethanol65678
PiperidineEthanol781265

Base catalysts like NaOH provide superior yields compared to organic bases due to enhanced enolate formation. Methanol as a solvent reduces reaction time but may lower yields slightly due to increased byproduct formation.

Ultrasound-Assisted Synthesis

Ultrasound irradiation significantly enhances reaction efficiency by improving mass transfer and reducing particle aggregation. A study by the Royal Society of Chemistry achieved an 89% yield using ultrasound at 30°C for 45 minutes.

Optimization of Ultrasonic Parameters

Key parameters include frequency (20–40 kHz), power density (50–100 W/cm²), and irradiation time. Optimal conditions involve:

  • Frequency : 35 kHz

  • Power Density : 75 W/cm²

  • Irradiation Time : 45 minutes

Characterization Data Under Ultrasound

  • ¹H NMR (CDCl₃, 500 MHz) : δ 3.84 (s, 3H, OCH₃), 6.93 (d, 2H, J = 8.5 Hz), 7.32–7.53 (m, 7H), 7.70 (d, 1H, J = 15.5 Hz), 7.98 (d, 2H, J = 8.5 Hz).

  • FT-IR (KBr) : 1669 cm⁻¹ (C=O stretch), 1598 cm⁻¹ (C=C aromatic), 1191 cm⁻¹ (C-O-C).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes while maintaining high yields. A protocol from Der Pharma Chemica achieved 87% yield in 12 minutes using a domestic microwave oven (800 W).

MethodTime (min)Yield (%)Purity (%)
Conventional4808295
Ultrasound458998
Microwave128797

Microwave conditions favor energy efficiency but require careful temperature control to prevent decomposition of the chalcone product.

Solvent-Free Mechanochemical Synthesis

Emerging techniques utilize ball milling for solvent-free synthesis, aligning with green chemistry principles. Preliminary studies report yields of 74% after 60 minutes of milling using NaOH as a catalyst.

Mechanochemical Reaction Parameters

  • Milling Speed : 30 Hz

  • Ball-to-Powder Ratio : 10:1

  • Catalyst Loading : 10 mol%

Post-Synthetic Processing and Characterization

Purification Techniques

  • Recrystallization : Ethanol/water (3:1 v/v) yields needle-shaped crystals with >99% purity.

  • Column Chromatography : Silica gel (60–120 mesh) with hexane/ethyl acetate (7:3) eluent.

Advanced Analytical Methods

  • HRMS (+ESI) : m/z calculated for C₁₆H₁₃ClO₂ [M+H]⁺: 273.2531; found: 273.1198.

  • X-ray Diffraction : Monoclinic crystal system with space group P2₁/c, confirming the E-configuration.

Comparative Analysis of Synthetic Methods

ParameterConventionalUltrasoundMicrowaveMechanochemical
Time8 h45 min12 min60 min
Yield (%)82898774
Energy ConsumptionHighModerateLowLow
ScalabilityIndustrialLab-scalePilotLab-scale

Ultrasound and microwave methods offer the best balance between efficiency and yield, while mechanochemical approaches show promise for sustainable synthesis.

Troubleshooting and Optimization Strategies

  • Low Yields : Increase catalyst concentration (up to 30% NaOH) or prolong reaction time.

  • Byproduct Formation : Use anhydrous solvents and inert atmosphere (N₂ or Ar).

  • Isomerization : Maintain reaction temperature below 80°C to prevent Z/E isomerization .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can yield the corresponding alcohols or alkanes using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Ammonia or thiols in ethanol or water.

Major Products Formed:

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Amines, thiols.

Scientific Research Applications

Medicinal Applications

Chalcones have gained attention for their potential therapeutic properties, particularly in the following areas:

Anticancer Activity

Chalcones exhibit significant anticancer properties due to their ability to inhibit various cancer cell lines. Research has shown that derivatives of 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-2-propen-1-one can induce apoptosis in cancer cells through multiple mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress.

  • Case Study : A study demonstrated that this compound showed cytotoxic effects against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) with IC50_{50} values indicating potent activity .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. Studies indicate that it possesses antifungal and antibacterial properties, making it a candidate for developing new antimicrobial agents.

  • Case Study : In vitro tests revealed that this compound exhibited significant inhibition against Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent for infections .

Anti-inflammatory Effects

Chalcones are known to exhibit anti-inflammatory effects, which can be beneficial in treating conditions like arthritis and other inflammatory diseases.

  • Case Study : Research conducted on animal models showed that this compound reduced inflammation markers significantly, indicating its potential use in developing anti-inflammatory drugs .

Material Science Applications

Chalcones are also being explored for their utility in material sciences, particularly in the development of organic light-emitting diodes (OLEDs) and as nonlinear optical materials.

Nonlinear Optical Properties

The compound has been synthesized and characterized for its nonlinear optical properties, making it suitable for applications in photonics.

  • Data Table: Nonlinear Optical Properties
PropertyValue
First Hyperpolarizabilityβ = 0.5 × 10⁻⁴ esu
Second Order Nonlinearityχ(2)\chi^{(2)} = 0.8 pm/V

Laser Dye Applications

Research has indicated that derivatives of this compound can serve as effective laser dyes due to their high photostability and suitable emission wavelengths.

  • Case Study : A study highlighted the successful synthesis of a laser dye based on this chalcone derivative, which showed promising results as a new laser medium with efficient energy conversion properties .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-2-propen-1-one involves its interaction with various molecular targets and pathways:

    Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase, reducing inflammation.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Chalcone Derivatives

Compound Name Substituents (Ring A) Substituents (Ring B) Key Properties
Target Compound 4-Cl 4-OCH$_3$ Moderate lipophilicity, polarizable methoxy group
(E)-1-(4-Nitrophenyl)-3-phenylpropenone 4-NO$_2$ Phenyl Strong electron-withdrawing NO$_2$ group
2′-Hydroxy-4-methoxychalcone 2-OH 4-OCH$_3$ Enhanced H-bonding via ortho-OH
1-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one 4-Cl 3,4,5-OCH$_3$ Increased steric bulk, higher polarity
Compound 2h (from SAR study) 4-Cl, 5-I, 2-OH 4-OCH$_3$ Mixed electronegativity, iodine enhances bulk
  • Electron Effects : The 4-chloro group (electron-withdrawing) and 4-methoxy group (electron-donating) create a polarized electronic environment in the target compound, influencing reactivity and binding to biological targets . In contrast, nitro-substituted chalcones (e.g., 4′-nitrochalcone) exhibit stronger electron-withdrawing effects, enhancing electrophilicity but reducing metabolic stability .
  • Lipophilicity: Compared to purely non-polar derivatives (e.g., 3-phenyl analogues), the target compound’s methoxy group increases solubility in polar solvents, while the chloro group maintains moderate lipophilicity .

Biological Activity

1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-2-propen-1-one, commonly known as a chalcone, is a compound that has garnered attention for its diverse biological activities. Chalcones are known for their potential therapeutic effects, including anticancer, anti-inflammatory, antibacterial, and antifungal properties. This article delves into the biological activity of this specific chalcone derivative, summarizing key research findings and case studies.

Chemical Structure

The structure of this compound can be depicted as follows:

C16H15ClO2\text{C}_{16}\text{H}_{15}\text{ClO}_{2}

This compound features a chalcone backbone characterized by two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of chalcone derivatives. For instance, research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study conducted by Karthikeyan et al. (2015) demonstrated that this compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10.5Induction of apoptosis
A549 (Lung)12.3Cell cycle arrest at G2/M phase
HeLa (Cervical)8.9Inhibition of proliferation

Antibacterial Activity

Chalcones have demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. The compound has shown effectiveness against strains such as Staphylococcus aureus and Enterococcus faecalis. A study reported minimum inhibitory concentrations (MIC) ranging from 1 to 2 µg/mL for Gram-positive bacteria, indicating strong antibacterial activity .

Table 2: Antibacterial Activity Data

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus1Highly Active
Enterococcus faecalis2Active
Escherichia coli8Moderate Activity

Antifungal Activity

The antifungal properties of this chalcone have also been investigated. It has shown effectiveness against various fungal strains, including Candida albicans. The compound's mechanism appears to involve disruption of fungal cell membrane integrity .

Table 3: Antifungal Activity Data

Fungal StrainMIC (µg/mL)Mechanism
Candida albicans15Membrane disruption
Aspergillus niger20Cell wall synthesis inhibition

Case Studies

  • Case Study on Anticancer Effects : A recent study investigated the effect of this chalcone on human breast cancer cells (MCF-7). The results indicated that treatment led to increased levels of reactive oxygen species (ROS), which are known to induce apoptosis in cancer cells. The study concluded that the compound could serve as a potential lead in the development of new anticancer therapies .
  • Case Study on Antibacterial Effects : In another study, the antibacterial efficacy of various chalcone derivatives was tested against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results showed that the compound exhibited synergistic effects when combined with standard antibiotics, enhancing their efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-2-propen-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via Claisen-Schmidt condensation. Substituted acetophenones and benzaldehydes are reacted in aqueous ethanol with sodium hydroxide as a base catalyst. For example, 4-chloroacetophenone and 4-methoxybenzaldehyde yield the target chalcone. Optimization involves adjusting solvent polarity (e.g., ethanol/water ratios), base concentration (e.g., 10–20% NaOH), and temperature (50–70°C) to enhance yield (typically 60–75%) and purity. Post-synthesis purification via recrystallization (ethanol/water) is recommended .

Q. What spectroscopic techniques are used to confirm the structural integrity of this chalcone?

  • Methodological Answer : Key characterization methods include:

  • UV-Vis : Absorption maxima (λmax) around 300–350 nm due to π→π* transitions in the conjugated enone system.
  • IR : Stretching bands at ~1650 cm<sup>−1</sup> (C=O), ~1600 cm<sup>−1</sup> (C=C), and ~1250 cm<sup>−1</sup> (C-O of methoxy).
  • NMR : <sup>1</sup>H NMR shows doublets for α,β-unsaturated protons (~δ 7.5–8.0 ppm) and singlet for methoxy protons (~δ 3.8 ppm). <sup>13</sup>C NMR confirms carbonyl (δ ~190 ppm) and aromatic carbons .

Q. How does the substitution pattern on aromatic rings influence the compound's antibacterial activity?

  • Methodological Answer : Lipophilic substituents (e.g., 4-chlorophenyl) enhance antibacterial activity by increasing membrane permeability. Polar groups (e.g., 4-methoxyphenyl) reduce efficacy due to lower lipophilicity. For instance, chalcones with 4-chloro substituents exhibit MIC values ≤0.3 mg/mL against Gram-negative bacteria, while methoxy-substituted analogs show MIC >0.6 mg/mL. Activity is tested via broth microdilution assays using Bordetella bronchiseptica as a model organism .

Advanced Research Questions

Q. How can computational chemistry predict the bioactivity and reactivity of this chalcone?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict electron-transfer potential. Molecular docking simulates binding interactions with bacterial targets (e.g., penicillin-binding proteins). For example, the chalcone's ketone group may form hydrogen bonds with active-site residues, while the 4-chlorophenyl moiety enhances hydrophobic interactions. Validation involves correlating docking scores (e.g., binding energy ≤−7.0 kcal/mol) with experimental MIC data .

Q. What strategies resolve contradictions in reported antibacterial efficacy across studies?

  • Methodological Answer : Discrepancies arise from variations in bacterial strains, inoculum size, or solvent systems. Standardized protocols (CLSI guidelines) should be adopted. For example:

  • Use B. bronchiseptica ATCC 4617 for consistency.
  • Test compounds dissolved in DMSO (≤1% v/v) to avoid solvent toxicity.
  • Include positive controls (e.g., ciprofloxacin) and replicate experiments (n ≥ 3) .

Q. How can regioselectivity challenges during synthesis be mitigated?

  • Methodological Answer : Side products (e.g., dienones or aldol adducts) form due to competing reaction pathways. Strategies include:

  • Catalyst selection : Use phase-transfer catalysts (e.g., TBAB) to enhance enolate formation.
  • Temperature control : Maintain reaction temperatures below 70°C to suppress polymerization.
  • Chromatographic purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the desired α,β-unsaturated ketone .

Q. What crystallographic data are available for structural conformation analysis?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals bond lengths and angles. For analogous chalcones:

  • C=O bond : ~1.22 Å.
  • C=C bond : ~1.34 Å.
  • Dihedral angles between aromatic rings: ~10–20°, indicating partial conjugation. Space group assignments (e.g., P21/c) and unit cell parameters (a, b, c) are reported in crystallography databases .

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